Prohexadione

Catalog No.
S647554
CAS No.
127277-53-6
M.F
C10H12O5
M. Wt
212.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prohexadione

For orchard and turf managers, delayed growth regulation or persistent soil residues from other inhibitors risk crop damage and increased labor. Prohexadione calcium offers immediate, self-degrading vigor control. • Rapid action: bioavailable upon dissolution; no metabolic activation lag. • Negligible soil persistence: half-life

CAS Number

127277-53-6

Product Name

Prohexadione

IUPAC Name

3,5-dioxo-4-propanoylcyclohexane-1-carboxylic acid

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

InChI

InChI=1S/C10H12O5/c1-2-6(11)9-7(12)3-5(10(14)15)4-8(9)13/h5,9H,2-4H2,1H3,(H,14,15)

InChI Key

BUCOQPHDYUOJSI-UHFFFAOYSA-N

solubility

Solubility (mg/L at 20 °C): methanol 1.11; acetone 0.038; n-hexane <0.003; toluene 0.004; ethyl acetate <0.010; isopropanol <0.105; dichloromethane 0.004
In water, 174 mg/L at 20 °C

Canonical SMILES

CCC(=C1C(=O)CC(CC1=O)C(=O)[O-])[O-].[Ca+2]

The exact mass of the compound Prohexadione calcium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility (mg/l at 20 °c): methanol 1.11; acetone 0.038; n-hexane <0.003; toluene 0.004; ethyl acetate <0.010; isopropanol <0.105; dichloromethane 0.004in water, 174 mg/l at 20 °c. It belongs to the ontological category of calcium salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Prohexadione, Prohexadione-calcium, Prohexadione calcium salt, 3,5-dioxo-4-propionylcyclohexanecarboxylic acid, 4-propionyl-3,5-dioxocyclohexanecarboxylic acid, Calcium 3,5-dioxo-4-propionylcyclohexanecarboxylate, BAS 125W, Regalis

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg, 100 mg

Prohexadione is a plant growth regulator belonging to the acylcyclohexanedione class, primarily utilized in its stable calcium salt form (Prohexadione-calcium). It functions by inhibiting the late stages of gibberellin biosynthesis, specifically blocking the 3β-hydroxylation of GA20 to the growth-active GA1. This mechanism effectively reduces vegetative shoot elongation, leading to more compact plant growth without impacting gibberellins responsible for reproductive development. Due to its relatively short biological activity and favorable environmental profile, including a rapid soil half-life of less than two days, it has become a critical tool for managing vigor in fruit trees, turfgrass, and other crops.

Research Fit

1 Inhibits late-stage GA biosynthesis (3β-hydroxylase) for targeted growth regulation studies
2 Modulates flavonoid metabolism and ethylene pathways for plant-pathogen interaction research
3 Shorter soil persistence supports reduced-carryover experimental designs versus triazole-based retardants

Substituting Prohexadione with other gibberellin biosynthesis inhibitors like Trinexapac-ethyl or Paclobutrazol based on class alone can lead to significant performance failures and operational inefficiencies. Prohexadione, as a calcium salt, becomes biologically active almost immediately upon dissolution in water, offering a rapid onset of action. In contrast, Trinexapac-ethyl requires metabolic saponification within the plant to become active, a process dependent on temperature and light that results in a delayed effect. Furthermore, triazole-based inhibitors such as Paclobutrazol have much longer soil persistence, creating a risk of residual activity that can negatively affect subsequent rotational crops, a problem avoided with Prohexadione's rapid environmental degradation. These differences in activation speed, persistence, and even secondary effects like return bloom in fruit trees make direct substitution a high-risk procurement strategy.

Substitution Risk

Prohexadione-Ca
  • Late-stage GA inhibition (3β-hydroxylase)
  • Differential GA profile: GA1 reduction > GA20
  • Shorter environmental persistence may reduce carryover risk
Triazole / Onium-type inhibitors
  • Early-stage P450 inhibition blocks multiple GA steps
  • Broader GA suppression (GA1 and GA20 both reduced)
  • Longer soil residual activity may influence successive trials

Rapid Activation vs. Trinexapac-ethyl

Prohexadione, supplied as a calcium salt, is formulated for immediate biological availability. The active prohexadione acid is released as soon as the salt is dissolved in water for spraying. In direct contrast, the common substitute Trinexapac-ethyl is an ester that requires in-planta metabolic processes (saponification) to be converted to its active acid form. This metabolic activation is dependent on environmental factors like temperature and light, introducing a significant and variable time lag between application and effect. This difference is critical for applications where timing is paramount for efficacy, such as controlling vegetative growth during specific developmental windows.

Evidence DimensionMechanism of Bioactivation
Target Compound DataInstantaneous release of active acid form upon dissolution in water.
Comparator Or BaselineTrinexapac-ethyl: Requires metabolic saponification inside the plant, a time-consuming process dependent on temperature and light.
Quantified DifferenceQualitative but mechanistically fundamental: Immediate vs. delayed and environmentally-dependent activation.
ConditionsAqueous spray solution preparation and subsequent plant uptake.

This ensures more reliable and predictable growth regulation, removing environmental variables from the activation step and simplifying application scheduling for time-sensitive protocols.

Rice Yield & Lodging
Head-to-head
Yield: +6.7% vs. control (Pro-Ca); no significant effect (Paclo). LI reduction: Pro-Ca 14–26%, Uniconazole 21–54%
Supports yield-benefit context in rice; less aggressive lodging control than uniconazole
Meta-analysis, 475 observations; reported within field trial conditions

Low Soil Persistence Advantage

Prohexadione-calcium exhibits very low persistence in the environment, a key differentiator from triazole-based alternatives. Regulatory assessments report a rapid degradation in soil with a half-life of less than 2 days. This rapid breakdown ensures negligible carryover in soil between applications and seasons. In contrast, alternative growth regulators like uniconazole and paclobutrazol (triazoles) are known for their environmental persistence, with uniconazole showing a soil half-life of 53–97 days. This prolonged persistence creates a significant procurement risk for growers planning to use sensitive rotational crops, which could be unintentionally affected by soil residues.

Evidence DimensionSoil Half-Life (Persistence)
Target Compound Data< 2 days
Comparator Or BaselineUniconazole (triazole class): 53–97 days
Quantified DifferenceOver 25 times shorter soil half-life compared to the lower end of uniconazole's persistence range.
ConditionsField and laboratory soil degradation studies.

Choosing Prohexadione eliminates the risk of soil residue carryover, providing greater flexibility and safety for crop rotation schedules, a critical long-term operational and financial consideration.

Eucalyptus GA Profile
Head-to-head
GA1 reduction considerably greater than GA20 for Pro-Ca; GA1 ≈ GA20 reduction for Paclo
Indicates selective 3β-hydroxylase inhibition profile; supports pathway-specific GA modulation studies
Eucalyptus nitens seedlings; GC-MS quantification

Higher Potency in Pome Fruit

In studies on apple trees, Prohexadione-calcium demonstrates equivalent or superior vegetative growth control at significantly lower concentrations than Trinexapac-ethyl. Research indicates that to achieve a similar level of shoot growth suppression in apple, significantly higher dosages of Trinexapac-ethyl are required compared to Prohexadione-calcium. For example, one study found that Prohexadione-calcium at 125 mg/L provided significant growth control, whereas Trinexapac-ethyl was less effective at the same concentration and required 250 mg/L to achieve a comparable effect. This suggests a higher intrinsic activity or more efficient uptake and activation of Prohexadione in this key application.

Evidence DimensionEffective Concentration for Shoot Growth Control (Apple)
Target Compound Data125 mg/L provided significant control.
Comparator Or BaselineTrinexapac-ethyl: Required 250 mg/L for a similar level of control.
Quantified DifferenceRequires approximately half the concentration for equivalent efficacy.
ConditionsField application on apple trees.

This higher potency translates to lower material procurement costs and reduced chemical load per application to achieve the desired biological outcome in high-value fruit crops.

Turfgrass Shoot Reduction
Head-to-head
Pro-Ca shoot length -32.2 to -33.8%; TE -34.9 to -35.5%. Clipping yield reductions comparable
Reported comparable growth suppression with slightly milder effect than trinexapac-ethyl
Kentucky bluegrass field trials; 0.01 a.i. g·m⁻²; 28 days post-treatment
Apple Scab Protection
Reported
Onset ~10 days post-application; protection duration ~25 days
Supports timed application studies for scab resistance; dual growth-disease regulation role
Apple cv. Golden Delicious; greenhouse and field; reported comparable to trinexapac-ethyl
Fire Blight Control
Head-to-head
Reported significant reduction in incidence and severity vs. control; comparable to paclobutrazol; superior to streptomycin and kasugamycin in one study
Supports induced-resistance model studies; disease severity endpoints may guide treatment timing
Potted apple trees cv. Gala; 28 days post-inoculation; context-dependent comparison

Vigor and Fire Blight Control in Pome Fruit

For managing vegetative vigor in apple and pear orchards, Prohexadione provides rapid and reliable shoot growth control, which is essential for improving light penetration, fruit quality, and reducing pruning labor. Its fast action allows for precise timing of applications to coincide with critical growth stages. Furthermore, the induced changes in flavonoid metabolism contribute to structural resistance against fire blight (*Erwinia amylovora*), a major bacterial disease, making it a dual-purpose tool for orchard management.

Sensitive Crop Rotation Systems

In farming operations where fields are rotated with different crops annually, the selection of inputs with low environmental persistence is a primary procurement driver. Prohexadione's extremely short soil half-life of under two days makes it the ideal choice for growth regulation in a primary crop without risking phytotoxicity to a sensitive follow-on crop. This contrasts sharply with persistent triazole-based regulators, which can remain active in the soil for months.

Fast-Acting Turfgrass Growth Suppression

For professional turfgrass management on golf courses, sports fields, and commercial lawns, a rapid reduction in mowing frequency is a key operational goal. Due to its immediate bio-availability upon application, Prohexadione delivers a faster onset of growth regulation compared to Trinexapac-ethyl, which has a notable lag time. This allows turf managers to more predictably schedule applications and achieve growth suppression quickly, which is particularly valuable for managing growth flushes or preparing for events.

Application Selection Guide

Application
Selection Property
Validation Focus
Cereal lodging resistance studies
Late-stage GA inhibition profile
Internode-specific lodging index and yield response
Apple growth and fire blight research
Dual growth-disease regulation capability
Disease incidence and severity reduction under inoculation
Turfgrass growth regulation trials
Shoot elongation and clipping yield suppression
Percent shoot reduction and phytotoxicity assessment
Apple scab resistance induction studies
Onset and duration of disease protection
Scab incidence reduction over time after foliar application

Physical Description

White, yellow, or pale yellow-brown solid; [HSDB] Slightly beige powder; [MSDSonline]

Color/Form

Fine white powder
Pale yellow brown colored fine powder

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

212.06847348 Da

Monoisotopic Mass

212.06847348 Da

Heavy Atom Count

15

Density

1.435

LogP

log Kow = -2.90

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

>360 °C
Yellow powder with sweet smell. Melting point >360 °C. Hardly soluble in organic solvents. /Technical/

UNII

4PC163MD7L

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 159 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 155 of 159 companies with hazard statement code(s):;
H412 (99.35%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0000001 [mmHg]

Other CAS

127277-53-6

Absorption Distribution and Excretion

In a metabolism study in rats, prohexadione calcium was rapidly absorbed with highest tissue/carcass concentrations obtained within 30 minutes; however, absorption became saturated at the highest dose. The test material did not accumulate in the tissues. For low dose animals, renal excretion was the primary route of elimination. At the high dose, fecal excretion became the primary route of elimination. The primary excreta (both urine and feces) metabolite was identified as the free acid.

Metabolism Metabolites

Male and female Fisher 344 rats were dosed by gavage with 50 or 500 mg/kg of [14C]-BX-112 (radiolabel at the 3 or 5 position on the cyclohexene ring)(lot no. CP-1107, radiochemical purity: 98.9%, specific activity: 97.8 mCi/mg). In Groups B (50 mg/kg) and D (500 mg/kg) (the mass balance studies), urine, feces and cage wash samples were collected up to 7 days from 5 animals/sex/group. In Group C1, 5 animals/sex were pretreated for 14 days with unlabelled BX-112 technical (purity: 93.8%), followed by 50 mg/kg of the radiolabelled material. Urine, feces and cage wash samples were collected up to 7 days after the final dose. Samples collected between 0 and 48 hours after dosing were analyzed to determine specific metabolites. In addition, radiolabelled material was extracted from liver and kidney tissue of one male each treated with either 50 mg/kg (Group B3) and 500 mg/kg (Group D3) and euthanized at 0.5 hours after dosing. The test material was largely excreted in the urine and the feces as the free acid (50 mg/kg: 38.3 to 39.1%, 500 mg/kg: 60.9 to 68.0%, and 50 mg/kg, repeated dose: 44.2 to 53.7% of the adminstered dose). An additional compound isolated in the urine was tentatively identified as an ester glucuronide of BX-112. The total conjugated fraction of the test material constituted 20.4 and 21.7% in the 50 mg/kg group, 7.3 and 3.7% in the 500 mg/kg group and 23.2 and 17.7% of the administered dose in the 50 mg/kg, repeated dosing group for the males and females, respectively. The only other identified metabolite was recovered from the organic phase of the feces extraction. This material was the despropionyl free acid of BX-112. It constituted no more than 2.3% of the administered dose in any of the groups examined. In the liver and the kidney, the predominant material recovered at both of the dosing levels was the free acid of the BX-112 (liver: 81.2 and 93.1% of the recovered radiolabel in the 50 and 500 mg/kg, respectively; kidney: 70.1 and 91.8% of the recovered label in the 50 and 500 mg/kg groups, respectively); in the addendum, two of the previously unknown compounds were noted to be methyl esters of the test material and the despropionyl metabolite and were considered to be artifacts; further information was provided regarding the isolation of radiolabelled compounds in the feces; the isolated compound was largely the free acid of the parent compound as had been originally reported; in addition, use of a C18 HPLC column rather than the C8 one resulted in a different ratio of the parent compound and the conjugate noted in the original analysis; further analysis of this "conjugate" by FAB-MS and Atmospheric Pressure Electrospray HPLC/MS did not result in a definitive identification of the compound.

Associated Chemicals

Prohexadione; 88805-35-0

Wikipedia

Prohexadione calcium

Use Classification

Plant growth regulators

Methods of Manufacturing

Preparation: K. Motojima et al., European Patent Office 123001; eidem, United States of America 4678496 (1984, 1987 both to Kumiai). /Prohexadione/

General Manufacturing Information

The active substance shall have a minimum purity of 890 g/kg technical product.

Analytic Laboratory Methods

Product and residues by high performance liquid chromatography. Residues also by gas chromatography/mass selective detector.

Storage Conditions

Keep containers tightly closed and store in a cool, dark, and dry place. Keep away from oxidizing and alkaline materials, heat, steam pipes, and combustible materials. Keep out of reach of children.
Keep only in the original container in a cool, dry, well-ventilated place away from ignition sources, heat or flame. Protect containers from physical damage. Protect against contamination. The authority permits and storage regulations must be observed. /Apogee/
Segregate from incompatible substances. Segregate from foods and animal feeds. Segregate from textiles and similar materials. /Apogee/
Hagel et al. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy. Nature Chemical Biology, doi: 10.1038/nchembio.317, published online 14 March 2010 http://www.nature.com/naturechemicalbiology

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